molecular formula C7H13NO B12994266 (2-Azabicyclo[4.1.0]heptan-5-yl)methanol

(2-Azabicyclo[4.1.0]heptan-5-yl)methanol

Cat. No.: B12994266
M. Wt: 127.18 g/mol
InChI Key: OXVJHNUYMOKOCG-UHFFFAOYSA-N
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Description

(2-Azabicyclo[410]heptan-5-yl)methanol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azabicyclo[4.1.0]heptan-5-yl)methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-Azabicyclo[4.1.0]heptan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.

Scientific Research Applications

(2-Azabicyclo[4.1.0]heptan-5-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in the development of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Azabicyclo[4.1.0]heptan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azabicyclo[4.1.0]heptan-5-yl)methanol is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptan-5-ylmethanol

InChI

InChI=1S/C7H13NO/c9-4-5-1-2-8-7-3-6(5)7/h5-9H,1-4H2

InChI Key

OXVJHNUYMOKOCG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1CO

Origin of Product

United States

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